molecular formula C9H15N3S B13261453 1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine

1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine

Cat. No.: B13261453
M. Wt: 197.30 g/mol
InChI Key: BOXPIJDIBJGTIP-UHFFFAOYSA-N
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Description

1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring substituted with an ethyl group and a thiazole ring

Preparation Methods

The synthesis of 1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the thiazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated systems to scale up the process efficiently.

Chemical Reactions Analysis

1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound in drug discovery, aiming to develop new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-Ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole derivatives: Compounds with the thiazole ring exhibit different reactivity and applications based on the substituents attached to the ring. The uniqueness of this compound lies in its combined structure, which imparts distinct properties not found in simpler analogs.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-ethyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H15N3S/c1-2-12-4-3-7(10)9(12)8-5-13-6-11-8/h5-7,9H,2-4,10H2,1H3

InChI Key

BOXPIJDIBJGTIP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1C2=CSC=N2)N

Origin of Product

United States

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